2-Chloro-8-nitroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-8-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPLLQFUOAJFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 Chloro 8 Nitroquinoxaline
Synthetic Pathways to 2-Chloro-8-nitroquinoxaline
The synthesis of this compound can be approached through two primary strategies: constructing the quinoxaline (B1680401) ring from suitably substituted precursors or by performing chemical modifications on a pre-existing halogenated quinoxaline core.
The most fundamental method for constructing the quinoxaline ring is the cyclocondensation of a benzene-1,2-diamine derivative with a 1,2-dicarbonyl compound. For the specific synthesis of this compound, this approach involves a multi-step sequence starting with a nitro-substituted diamine precursor.
A logical synthetic pathway commences with 3-nitro-1,2-phenylenediamine . This precursor undergoes a cyclocondensation reaction with a suitable C2 synthon, such as glyoxal (B1671930) or its equivalent, to form the heterocyclic core. This reaction typically yields 8-nitroquinoxalin-2(1H)-one . The subsequent and final step is the chlorination of the quinoxalinone intermediate. Treatment with a standard chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) effectively replaces the hydroxyl group of the lactam with a chlorine atom, affording the target compound, This compound . This general sequence of condensation followed by chlorination is a well-established route for producing 2-chloroquinoxaline (B48734) derivatives beilstein-journals.orgsapub.org.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 3-nitro-1,2-phenylenediamine | Glyoxal (or equivalent) | 8-nitroquinoxalin-2(1H)-one | Cyclocondensation |
| 2 | 8-nitroquinoxalin-2(1H)-one | POCl₃ (or POCl₃/PCl₅) | This compound | Chlorination |
This table outlines a proposed precursor-based synthetic pathway.
An alternative route to this compound involves the direct nitration of 2-chloroquinoxaline . This reaction is a classic electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The regioselectivity of the nitration is governed by the electronic properties of the substituted quinoxaline ring.
The quinoxaline nucleus is an electron-deficient system, which deactivates it towards electrophilic attack. However, substitution is directed to the benzene (B151609) ring portion of the molecule. The chloro group at the C-2 position is a deactivating but ortho-, para-directing group. The combined electronic effects of the pyrazine (B50134) ring and the chloro-substituent influence the position of the incoming nitro group. Studies on the nitration of related heterocyclic systems, such as tetrahydroquinoline, have shown that reaction conditions and the protonation state of the nitrogen atoms significantly influence the position of nitration researchgate.net. For 2-chloroquinoxaline, nitration is expected to occur at the C-5 or C-8 positions. The formation of the 8-nitro isomer is a plausible outcome of this electrophilic substitution reaction.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2-Chloroquinoxaline | HNO₃ / H₂SO₄ (Mixed Acid) | This compound | Electrophilic Aromatic Nitration |
This table describes the direct nitration approach to the target compound.
Post-Synthetic Modification and Derivatization Strategies of this compound
The presence of both a reactive chloro group and a transformable nitro group makes this compound a valuable intermediate for synthesizing more complex molecules.
The chlorine atom at the C-2 position of the quinoxaline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine nitrogen atoms and the 8-nitro group facilitates the attack of nucleophiles at this position. This reactivity allows for the introduction of a wide variety of functional groups.
Research on analogous compounds, such as 2,3-dichloro-6-nitroquinoxaline, has demonstrated that the chloro-substituents readily react with various amine nucleophiles asm.orgnih.gov. Similarly, 2-chloroquinoxaline has been shown to react with anilines in ethanol (B145695) via a second-order kinetic process typical of bimolecular aromatic nucleophilic substitutions researchgate.net. A broad range of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates, to generate diverse libraries of substituted 8-nitroquinoxalines.
| Nucleophile Type | Example Nucleophile | Product Class |
| N-Nucleophiles | Primary/Secondary Amines (e.g., Piperidine, Aniline) | 2-Amino-8-nitroquinoxalines |
| O-Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-8-nitroquinoxalines |
| S-Nucleophiles | Thiolates (e.g., Sodium Thiophenoxide) | 2-(Aryl/Alkyl)thio-8-nitroquinoxalines |
This interactive table showcases potential nucleophilic substitution reactions.
The nitro group at the C-8 position is a versatile functional group that can be converted into several other moieties, most commonly an amino group. The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.
A variety of reducing agents can achieve this conversion, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. wikipedia.orgcommonorganicchemistry.comscispace.com. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com. For substrates where catalytic hydrogenation might be problematic (e.g., due to dehalogenation), reduction using metals in acidic media, such as iron in acetic acid, zinc in acid, or tin(II) chloride, provides a reliable alternative commonorganicchemistry.com. The resulting 8-amino-2-chloroquinoxaline is a key intermediate for further functionalization, such as diazotization reactions or amide bond formation.
| Reagent/System | Conditions | Product | Notes |
| H₂ / Pd/C | Catalytic | 8-Amino-2-chloroquinoxaline | Common and efficient method commonorganicchemistry.com. |
| Raney Nickel | Catalytic | 8-Amino-2-chloroquinoxaline | Useful to avoid dehalogenation of aryl chlorides commonorganicchemistry.com. |
| Fe / Acetic Acid | Acidic | 8-Amino-2-chloroquinoxaline | Mild method compatible with many functional groups commonorganicchemistry.com. |
| SnCl₂ | Acidic | 8-Amino-2-chloroquinoxaline | Provides mild reduction conditions commonorganicchemistry.com. |
| Zn / Acetic Acid | Acidic | 8-Amino-2-chloroquinoxaline | A classic method for nitro group reduction commonorganicchemistry.com. |
This table presents common methods for the reduction of the nitro group.
The functional groups on this compound can be used to construct fused heterocyclic ring systems. A prominent example is the synthesis of triazolo[4,3-a]quinoxalines. This strategy involves a two-step process beginning with the modification of the chloro group.
First, a nucleophilic substitution reaction between this compound and hydrazine (B178648) hydrate (B1144303) yields the intermediate 2-hydrazinyl-8-nitroquinoxaline . This intermediate can then undergo a cyclocondensation reaction with various one-carbon electrophiles, such as orthoesters (e.g., triethyl orthoformate) or aldehydes, to form a fused 1,2,4-triazole (B32235) ring asm.orgnih.gov. This cyclization results in the formation of an 8-nitro- asm.orgnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivative. The synthesis of related 8-chloro- asm.orgnih.govrsc.orgtriazolo[4,3-a]quinoxalines has been reported, providing a strong precedent for this synthetic route jocpr.com. This approach significantly increases the structural complexity and provides access to novel polycyclic aromatic systems.
Mechanistic Investigations of Reaction Pathways
The foundational reaction for forming the quinoxaline ring system is the acid-catalyzed condensation of an aryl-1,2-diamine with an α-dicarbonyl compound. To produce the 8-nitro substituted core, the reaction would commence with 4-nitro-1,2-phenylenediamine and an appropriate α-dicarbonyl compound, such as glyoxylic acid, to yield the 2-hydroxy precursor, 8-nitroquinoxalin-2(1H)-one.
The generally accepted mechanism for this cyclocondensation reaction proceeds through several key steps:
Carbonyl Activation: In the presence of an acid catalyst, a carbonyl oxygen of the α-dicarbonyl compound is protonated. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Initial Nucleophilic Attack: One of the amino groups of 4-nitro-1,2-phenylenediamine attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate.
Dehydration and Imine Formation: The carbinolamine intermediate undergoes dehydration to form a Schiff base (imine).
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.
The reaction pathway is outlined below:
Scheme 1: Plausible Mechanism for the Formation of 8-Nitroquinoxalin-2(1H)-one(A simplified representation of the cyclocondensation mechanism)
The second major step in the synthesis is the conversion of the 8-nitroquinoxalin-2(1H)-one intermediate to the final product, this compound. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The mechanism for this type of deoxy-chlorination reaction involves the following stages:
Hydroxyl Group Activation: The tautomeric hydroxyl group of 8-nitroquinoxalin-2-ol attacks the electrophilic phosphorus atom of POCl₃.
Intermediate Formation: This attack displaces a chloride ion and forms a highly reactive dichlorophosphate (B8581778) ester intermediate. This intermediate contains an excellent leaving group.
Nucleophilic Substitution: A chloride ion (from POCl₃ or another source) acts as a nucleophile and attacks the C2 position of the quinoxaline ring. This attack proceeds via a nucleophilic aromatic substitution (SNAr) type mechanism.
Leaving Group Departure: The attack results in the departure of the dichlorophosphate group and the regeneration of the aromatic system, yielding this compound.
While specific kinetic data for the synthesis of this compound is not extensively documented, studies on related quinoxaline syntheses provide insight into the reaction dynamics. For instance, kinetic analysis of the mechanochemical synthesis of 2,3-diphenylquinoxaline (B159395) has been performed by monitoring the reaction with UV-Vis spectroscopy.
Interactive Table: Kinetic Model for a Related Quinoxaline Synthesis
| Parameter | Value/Description | Reference |
| Reaction | Synthesis of 2,3-diphenylquinoxaline from benzil (B1666583) and o-phenylenediamine | mdpi.com |
| Method | Helical Airflow Mechanochemical Synthesis | mdpi.com |
| Kinetic Model | Avrami–Erofe'ev (A4) | mdpi.com |
| Model Description | Describes a two-dimensional diffusion-controlled product growth process following decelerated nucleation. | mdpi.com |
| Significance | The applicability of this model and the large calculated rate constant (K) substantiate the high energy input and efficiency of the mechanochemical method for driving this type of solid-state condensation reaction. | mdpi.com |
This data, while from a different synthetic methodology and for an analogue, underscores that the formation of the quinoxaline ring can be mechanistically complex and highly dependent on the reaction conditions. mdpi.com The traditional solution-phase synthesis is generally understood to proceed via the stepwise condensation-dehydration pathway.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 8 Nitroquinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information at the atomic level. For 2-Chloro-8-nitroquinoxaline, a combination of one-dimensional and multidimensional NMR experiments facilitates the complete assignment of all proton and carbon signals, confirming the arrangement of substituents on the quinoxaline (B1680401) core.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the spectrum is expected to display signals corresponding to the four protons on the heterocyclic and benzene (B151609) rings. Aryl protons, those directly attached to an aromatic ring, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org
The chemical shifts are significantly influenced by the electronic effects of the substituents. The pyrazine (B50134) ring, containing two electronegative nitrogen atoms, along with the chloro substituent at C-2, deshields the proton at the C-3 position, causing it to appear at a relatively low field as a singlet, due to the absence of adjacent protons.
The protons on the benzene portion of the molecule (H-5, H-6, and H-7) form a coupled system. The nitro group at C-8 is a powerful electron-withdrawing group, which strongly deshields the ortho proton (H-7) and, to a lesser extent, the para proton (H-5). This effect, combined with the inherent chemical shifts of the quinoxaline system, allows for the prediction of their spectral positions. The coupling between these adjacent protons gives rise to characteristic splitting patterns: H-5 and H-7 are expected to appear as doublets of doublets, while H-6 would likely be a triplet or a doublet of doublets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~8.7 - 8.9 | Singlet (s) | N/A |
| H-7 | ~8.4 - 8.6 | Doublet of Doublets (dd) | J ≈ 7.5, 1.5 |
| H-5 | ~8.1 - 8.3 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 |
| H-6 | ~7.8 - 8.0 | Triplet (t) or dd | J ≈ 8.0, 7.5 |
Note: The data in this table are predicted values based on known substituent effects on aromatic systems and are not experimentally derived for this specific compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. Aromatic carbons typically absorb in the 120-150 ppm range. libretexts.org The chemical shifts are highly sensitive to the electronic environment, allowing for the assignment of all eight carbons in the quinoxaline ring system.
The carbons directly bonded to electronegative atoms (N, Cl) and the electron-withdrawing nitro group are expected to be the most deshielded, appearing furthest downfield. Therefore, C-2 (attached to chlorine), C-8 (attached to the nitro group), and the bridgehead carbons C-4a and C-8a (adjacent to nitrogen atoms) would resonate at lower fields. The electron-withdrawing nature of the nitro group would most significantly impact C-8, followed by C-7 and the bridgehead carbon C-8a. For di-substituted benzenes, the number of signals can indicate the substitution pattern; the asymmetrical nature of this compound is expected to result in eight distinct signals for the aromatic carbons. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 154 |
| C-8 | ~148 - 152 |
| C-4a | ~142 - 145 |
| C-8a | ~140 - 143 |
| C-3 | ~138 - 141 |
| C-6 | ~130 - 133 |
| C-5 | ~128 - 131 |
| C-7 | ~125 - 128 |
Note: The data in this table are predicted values based on known substituent effects on aromatic systems and are not experimentally derived for this specific compound.
Multidimensional NMR Techniques for Complex Structures
For molecules where 1D NMR spectra may be crowded or assignments are ambiguous, multidimensional NMR techniques are employed to establish definitive structural connections. researchgate.netethz.ch
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming the connectivity of the protons on the nitro-substituted benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would be used to unambiguously link H-3, H-5, H-6, and H-7 to their corresponding carbon atoms (C-3, C-5, C-6, and C-7).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assigning quaternary (non-protonated) carbons by detecting longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the singlet H-3 would show correlations to the quaternary carbons C-2 and C-4a. The proton H-7 would show correlations to C-5 and the key quaternary carbons C-8a and C-8. These correlations provide a complete picture of the carbon skeleton and confirm the positions of the substituents.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. vscht.cz Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." For this compound, the FTIR spectrum would be expected to show several key absorption bands.
The presence of the aromatic system is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and multiple C=C and C=N ring stretching vibrations in the 1650-1450 cm⁻¹ region. scialert.net The most diagnostic peaks would be from the nitro group, which exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically around 1550–1500 cm⁻¹ and a symmetric stretch near 1370–1330 cm⁻¹. The C-Cl stretching vibration is generally weaker and appears in the complex fingerprint region (below 1000 cm⁻¹), often between 800 and 600 cm⁻¹, making it harder to assign definitively. mdpi.com
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| N-O Asymmetric Stretch | 1550 - 1500 | Strong |
| Aromatic C=C / C=N Stretch | 1650 - 1450 | Medium to Strong |
| N-O Symmetric Stretch | 1370 - 1330 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Weak |
Note: The data in this table are predicted values based on the characteristic frequencies of functional groups and are not experimentally derived for this specific compound.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. nsf.gov It is particularly sensitive to symmetric vibrations and non-polar bonds that may be weak in an FTIR spectrum. For this compound, the symmetric N-O stretching vibration of the nitro group is expected to produce a particularly strong and easily identifiable Raman signal. The aromatic ring breathing modes also give rise to sharp, characteristic bands.
Raman spectroscopy is a valuable tool for identifying nitroaromatic compounds. semanticscholar.orgresearchgate.net Advanced methods such as Surface-Enhanced Raman Spectrometry (SERS) can be utilized for the highly sensitive detection of such compounds, which is relevant in various analytical applications. acs.org The resonance Raman effect can also be exploited, where laser excitation close to an electronic absorption band of the molecule can dramatically enhance the intensity of specific Raman signals, providing further insight into the molecular structure. aip.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₄ClN₃O₂), the theoretical molecular weight is approximately 209.59 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺).
A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will display two peaks: the M⁺ peak corresponding to the molecule with ³⁵Cl, and an (M+2)⁺ peak, approximately one-third the intensity of the M⁺ peak, corresponding to the molecule containing ³⁷Cl. miamioh.edu
The fragmentation pattern provides further structural confirmation. While specific experimental data for this compound is not available, fragmentation can be predicted based on general principles for aromatic, halogenated, and nitro-containing compounds. libretexts.orgchemguide.co.uk The molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (-NO₂) or the chlorine atom (-Cl). Subsequent fragmentation could involve the cleavage of the quinoxaline ring system, potentially leading to the loss of neutral molecules like hydrogen cyanide (HCN).
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment Description | Predicted m/z Value | Notes |
|---|---|---|
| [M]⁺ (with ³⁵Cl) | ~209 | Molecular ion peak. |
| [M+2]⁺ (with ³⁷Cl) | ~211 | Isotope peak, expected to be ~33% of the M⁺ peak intensity. |
| [M-NO₂]⁺ | ~163 | Fragment resulting from the loss of a nitro group. |
| [M-Cl]⁺ | ~174 | Fragment resulting from the loss of a chlorine atom. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The quinoxaline ring system in this compound is an extensively conjugated chromophore, which is expected to result in strong UV absorption. utoronto.ca
The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, two main types of electronic transitions are anticipated:
π → π* (pi to pi-star) transitions: These high-energy transitions occur within the aromatic π-system of the quinoxaline core. They are typically characterized by high molar absorptivity (ε) values. masterorganicchemistry.com
n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the nitro group) to an anti-bonding π* orbital. These transitions are generally weaker, with lower molar absorptivity values. masterorganicchemistry.com
The presence of the chloro (-Cl) and nitro (-NO₂) groups as substituents on the quinoxaline ring will influence the wavelength of maximum absorption (λₘₐₓ). These groups can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) compared to the unsubstituted quinoxaline core. Conjugation generally shifts the absorption maximum to longer wavelengths. utoronto.ca While specific experimental λₘₐₓ values for this compound are not documented in the available literature, analysis of related quinoline (B57606) and quinoxaline derivatives suggests that significant absorption would occur in the UV region, potentially extending towards the visible spectrum due to the nitro group chromophore. researchgate.netresearchgate.net
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Involved Orbitals | Expected Spectral Region | Relative Intensity |
|---|---|---|---|
| π → π* | Electrons in the aromatic ring system | Ultraviolet (200-400 nm) | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comlibretexts.org This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the exact connectivity and conformation of the molecule.
As of this writing, a single-crystal X-ray structure for this compound has not been reported in the publicly accessible crystallographic databases. However, if a suitable single crystal were grown and analyzed, the resulting data would provide invaluable structural insights. The analysis would reveal the planarity of the fused quinoxaline ring system and the orientation of the chloro and nitro substituents relative to the ring. Furthermore, it would elucidate the crystal packing arrangement, identifying any significant intermolecular forces such as π-π stacking interactions between the aromatic rings of adjacent molecules or halogen bonding involving the chlorine atom. This information is crucial for understanding the material's solid-state properties.
Table 3: Crystallographic Parameters to be Determined for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-Cl). |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 2 Chloro 8 Nitroquinoxaline
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of chemical compounds. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various electronic and structural characteristics of molecules. For 2-Chloro-8-nitroquinoxaline, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its optimized geometry, electronic structure, vibrational spectra, and reactive properties.
Optimized Molecular Geometries and Electronic Structures
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations systematically adjust bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For quinoline (B57606) derivatives, the calculated bond lengths and angles generally show good agreement with experimental data where available. For instance, in related chloroquinoline compounds, C-Cl bond lengths are typically calculated to be around 1.76 Å. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more likely to be reactive.
Prediction of Vibrational Spectra and Assignments
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method.
For quinoline and its derivatives, characteristic vibrational modes include C-H stretching, C=C and C=N stretching in the aromatic rings, and the stretching of substituent groups like C-Cl and N-O from the nitro group. For example, C-H stretching vibrations in aromatic rings are typically observed in the range of 3000–3100 cm⁻¹. The C-Cl stretching vibration is generally found in the region of 505-760 cm⁻¹. dergipark.org.tr The assignments of these calculated vibrational modes are often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode.
Analysis of Reactive Properties and Fukui Functions
Fukui functions are powerful tools derived from DFT that help in predicting the local reactivity of different atomic sites within a molecule. mdpi.comd-nb.info These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the identification of sites that are most susceptible to nucleophilic, electrophilic, or radical attack.
The Fukui function comes in three main forms:
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
f0(r) for radical attack
By calculating these functions for each atom in this compound, one can pinpoint the most reactive centers. For instance, atoms with a high f+(r) value are prone to attack by nucleophiles, while those with a high f-(r) value are likely to be attacked by electrophiles. This information is invaluable for understanding the chemical behavior and reaction mechanisms of the compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. nih.govwikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This analysis provides a quantitative measure of the interactions between filled "donor" NBOs and empty "acceptor" NBOs.
Non-Linear Optical (NLO) Property Predictions
Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. DFT calculations can be used to predict the NLO properties of molecules by calculating their dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule responds to an external electric field.
Molecules with large hyperpolarizability values are considered to be good candidates for NLO materials. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system often leads to enhanced NLO properties. In this compound, the nitro group acts as a strong electron-withdrawing group, which can contribute to a significant NLO response.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide valuable information about the static properties of a molecule at its equilibrium geometry, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. jchemlett.comchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and other time-dependent phenomena.
For this compound, MD simulations could be used to study its behavior in different solvent environments, its interactions with biological macromolecules, or its diffusion and transport properties. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase, complementing the gas-phase information obtained from DFT calculations. By analyzing the trajectories generated from MD simulations, one can gain a deeper understanding of the structure-property relationships that govern the compound's function.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in modern medicinal chemistry for designing and optimizing novel therapeutic agents. These computational models establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR and SAR models for this compound are not extensively documented in publicly available research, the broader class of quinoxaline (B1680401) and nitroaromatic compounds has been the subject of numerous such investigations, particularly in the context of anticancer drug discovery.
The fundamental principle of QSAR is to correlate physicochemical or structural features, known as molecular descriptors, with a specific biological activity. For quinoxaline derivatives, various 2D and 3D-QSAR models have been developed to predict their anticancer activities. These models have identified several key molecular descriptors that significantly influence the biological efficacy of these compounds. A recent study on quinoxaline derivatives as anticancer agents identified several important molecular descriptors through 2D-QSAR modeling. nih.govresearchgate.net
Table 1: Key Molecular Descriptors in QSAR Models of Quinoxaline Derivatives
| Descriptor Category | Descriptor Name | Implication for Biological Activity |
|---|---|---|
| Electronic | Zcomp Dipole | Relates to the overall polarity and dipole moment of the molecule, influencing interactions with polar residues in a receptor. |
| Energy-related | Epsilon3 | Pertains to the distribution of energy levels within the molecule, which can affect its reactivity and binding affinity. |
| Topological | T_T_C_6 | A topological descriptor that encodes information about the connectivity of atoms in the molecule. |
| Steric/Shape | Most hydrophobic hydrophilic distance (XA) | Describes the spatial separation of hydrophobic and hydrophilic regions, which is crucial for receptor binding. |
| Force Field | MMFF_6 | A descriptor derived from molecular mechanics force fields, reflecting the steric and electrostatic properties of the molecule. |
Based on the general findings from SAR studies on anticancer quinoxalines, the biological activity is significantly modulated by the nature and position of substituents on the quinoxaline core. The main sites for substitution that influence activity are typically the 2, 3, 6, and 7-positions. mdpi.com
For this compound, the following SAR inferences can be drawn:
The Quinoxaline Scaffold : This forms the essential pharmacophore, providing the fundamental framework for interaction with biological targets. mdpi.com
The 2-Chloro Substituent : The presence of a halogen, such as chlorine, at the 2-position can significantly impact the electronic properties of the quinoxaline ring system. It is an electron-withdrawing group, which can modulate the reactivity and binding affinity of the molecule.
Molecular Docking Studies for Receptor Interactions
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ekb.egekb.eg Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. ekb.egekb.eg Docking studies of quinoxaline derivatives have revealed key interactions within the ATP-binding pocket of VEGFR-2. nih.govtandfonline.com
Table 2: Common Interacting Residues in the VEGFR-2 Active Site for Quinoxaline Derivatives
| Amino Acid Residue | Type of Interaction | Role in Binding |
|---|---|---|
| Cys919 | Hydrogen Bond | Often forms a hydrogen bond with a hydrogen bond donor/acceptor on the ligand, acting as a key anchor point. |
| Asp1046 | Hydrogen Bond | The carboxylate side chain can act as a hydrogen bond acceptor, crucial for orienting the ligand. |
| Glu885 | Hydrogen Bond | Another key acidic residue that can form hydrogen bonds with the ligand. |
| Val848, Ala866, Leu840, Val916, Leu1035, Ile1044 | Hydrophobic Interactions | These residues form a hydrophobic pocket that accommodates nonpolar parts of the ligand, contributing to binding affinity. |
Based on the structure of this compound and the known binding modes of other quinoxaline inhibitors of VEGFR-2, a hypothetical binding mode can be proposed:
The quinoxaline nitrogen atoms are likely to act as hydrogen bond acceptors, potentially interacting with key residues like Cys919 in the hinge region of the kinase domain.
The aromatic ring system of the quinoxaline core can engage in hydrophobic interactions with the nonpolar residues lining the ATP-binding pocket, such as Val848 and Leu1035.
The 8-nitro group , being polar, could form hydrogen bonds with donor residues in the active site or with water molecules that mediate protein-ligand interactions.
These computational and theoretical approaches, including QSAR, SAR, and molecular docking, provide valuable insights into the potential biological activity and mechanism of action of this compound. While specific experimental data for this compound is limited in the reviewed literature, the extensive studies on related quinoxaline and nitroaromatic compounds offer a strong basis for predicting its behavior and guiding future research.
Biological Activities and Pharmacological Potential of 2 Chloro 8 Nitroquinoxaline Derivatives
Antimicrobial Efficacy Investigations
Derivatives of 2-chloro-8-nitroquinoxaline have been investigated for their potential to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses. The unique chemical structure of the quinoxaline (B1680401) nucleus, enhanced by specific functional groups, contributes to these antimicrobial effects.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The quinoxaline core is a key feature in various compounds exhibiting antibacterial properties. nih.gov Research into novel quinoxaline-based compounds has shown that specific substitutions can yield significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of C-2 amine-substituted quinoxaline analogues demonstrated that attaching aromatic rings to the C-2 side chain is preferable to aliphatic alkyl groups for antibacterial efficacy. nih.gov
Further studies revealed that the electronic properties of substituents on these aromatic rings play a crucial role. Derivatives with an electron-donating group, such as a tert-butyl group, on the aromatic ring displayed good antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus (with Minimum Inhibitory Concentrations (MICs) of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). nih.gov These compounds also showed notable inhibition against Gram-negative strains like Escherichia coli. nih.gov The presence of a nitro group on the quinoxaline ring is thought to contribute to antibacterial action by altering the DNA structure of bacterial cells, thereby inhibiting DNA synthesis. tandfonline.com
Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound | S. aureus (MIC μg/mL) | B. subtilis (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) |
| 5m | 16 | 32 | 32 | >128 |
| 5n | 8 | 16 | 8 | 128 |
| 5o | 8 | 16 | 64 | 128 |
| 5p | 4 | 8 | 4 | 64 |
| Kanamycin | 1 | 0.5 | 1 | 4 |
| Data sourced from studies on C-2 amine-substituted quinoxaline analogues. nih.gov |
Antifungal Properties
Certain derivatives of 2-chloroquinoxaline (B48734) have shown significant promise as antifungal agents. One such compound, 2-Chloro-3-hydrazinylquinoxaline, has been specifically evaluated for its effectiveness against various Candida and Aspergillus species, which are common causes of fungal infections in humans. plos.orgresearchgate.netnih.gov
In vitro studies demonstrated that 2-Chloro-3-hydrazinylquinoxaline was particularly effective against isolates of Candida krusei. plos.orgresearchgate.net Its efficacy against other Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris, was found to be variable. plos.orgresearchgate.netnih.gov The compound also showed varied levels of activity against several Aspergillus species, such as Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, but it was not effective against Aspergillus brasiliensis. plos.orgresearchgate.netnih.gov These findings highlight the potential of this quinoxaline derivative as a selective antifungal agent. plos.orgresearchgate.net
Table 2: In Vitro Antifungal Activity of 2-Chloro-3-hydrazinylquinoxaline
| Fungal Species | Activity |
| Candida krusei | Noteworthy effectiveness |
| Candida albicans | Variable |
| Candida tropicalis | Variable |
| Candida glabrata | Variable |
| Candida parapsilosis | Variable |
| Candida auris | Variable |
| Aspergillus fumigatus | Variable |
| Aspergillus niger | Variable |
| Aspergillus terreus | Variable |
| Aspergillus flavus | Variable |
| Aspergillus brasiliensis | No effect |
| Data based on investigations into the fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline. plos.orgresearchgate.netnih.gov |
Antiviral Activity
The quinoxaline scaffold is a recurring feature in compounds developed for antiviral therapies. nih.gov These derivatives have been identified as potential agents against a range of viruses due to their ability to interact with viral components and disrupt the replication cycle. nih.gov
One area of investigation has been their potential to combat influenza viruses. Quinoxaline derivatives are considered good candidates for this purpose because their planar polyaromatic structure may allow them to target the highly conserved NS1 protein of the influenza virus. By fitting into a deep cavity in the N-terminal domain of the NS1A protein, these small molecules could block the virus's ability to replicate. nih.gov
Specific derivatives have also shown activity against other viruses. For example, the compound 1-(4-chloro-8-methyl nih.govresearchgate.netnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea demonstrated the ability to reduce plaques of the Herpes simplex virus in cell cultures. nih.gov This growing body of research points to the versatility of the quinoxaline moiety in the development of new antiviral treatments. nih.gov
Anticancer and Antiproliferative Effects
In addition to their antimicrobial properties, quinoxaline derivatives have garnered significant attention for their potential as anticancer agents. The ability of these compounds to induce cell death and inhibit proliferation in various cancer cell lines is a key area of research.
Cytotoxicity in Various Cancer Cell Lines
Derivatives of quinoxaline have demonstrated significant cytotoxic effects against several human cancer cell lines. For example, a series of new 6-chloroquinoxaline derivatives were synthesized and tested for their antiproliferative activity. One compound from this series, designated as compound 6, showed potent cytotoxicity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values of 6.18 µM and 5.11 µM, respectively. ekb.eg These values indicated greater potency than the established chemotherapy drug doxorubicin in the same assays. ekb.eg
Similarly, a study on 2-oxo-3-phenylquinoxaline derivatives found that certain compounds significantly reduced the viability of HCT-116 cells. rsc.org Specifically, compound 7j from this series exhibited an IC50 value of 26.75 ± 3.50 μg/mL. Treatment of HCT-116 cells with this compound led to a notable reduction in cell number and coverage area, alongside morphological changes indicative of cell death. rsc.org
Table 3: Cytotoxicity (IC50) of Selected Quinoxaline Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| Compound 6 (6-chloroquinoxaline derivative) | HCT-116 (Colorectal) | 6.18 µM |
| Compound 6 (6-chloroquinoxaline derivative) | MCF-7 (Breast) | 5.11 µM |
| Doxorubicin (Reference) | HCT-116 (Colorectal) | 9.27 µM |
| Doxorubicin (Reference) | MCF-7 (Breast) | 7.43 µM |
| Compound 7j (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colorectal) | 26.75 ± 3.50 μg/mL |
| Compound 2a (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colorectal) | 28.85 ± 3.26 μg/mL |
| Data compiled from studies on the antiproliferative activity of novel quinoxaline derivatives. ekb.egrsc.org |
Mechanisms of Action in Anticancer Contexts
The anticancer effects of quinoxaline derivatives are attributed to several mechanisms of action. One key mechanism is the induction of apoptosis, or programmed cell death. Research on 2-oxo-3-phenylquinoxaline derivatives showed that treatment of colorectal cancer cells led to observable nuclear disintegration and chromatin fragmentation, which are hallmark features of apoptosis. rsc.org
Another identified mechanism involves the inhibition of critical signaling pathways that are essential for tumor growth and survival. Certain 6-chloroquinoxaline derivatives have been designed and identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.eg VEGFR-2 plays a crucial role in angiogenesis, the process by which new blood vessels are formed, which is vital for tumor propagation. By inhibiting this receptor, these compounds can effectively suppress tumor growth. ekb.eg Additionally, the ability of quinoline-based structures to chelate metal ions has been highlighted as a potential factor in their ability to induce cell death. nih.gov
Anti-inflammatory Studies
Quinoxaline derivatives have been recognized for their potential to mitigate inflammatory processes. Research into aminoalcohol-based quinoxaline molecules, specifically DEQX and OAQX, has demonstrated their capacity to reduce inflammation. In studies using a mouse model of carrageenan-induced peritonitis, both DEQX and OAQX were effective in reducing leukocyte migration. nih.gov Furthermore, these compounds significantly decreased the levels of key pro-inflammatory cytokines, interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov For instance, DEQX at doses of 0.5 and 1 mg/kg, and OAQX at 0.5 and 5 mg/kg, lowered IL-1β levels. nih.gov Similarly, TNF-α levels were reduced by DEQX at 0.5 and 1 mg/kg and by OAQX at 5 mg/kg. nih.gov
Another study focused on a 7-chloro-4-(piperazin-1-yl)quinoline derivative, which demonstrated potent anti-inflammatory effects by suppressing nitric oxide (NO) and cyclooxygenase-2 (COX-2) levels in cellular and animal models. tbzmed.ac.ir This compound, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, showed the highest inhibitory activity against NO in RAW 264.7 macrophage cells. tbzmed.ac.ir In vivo, it significantly inhibited carrageenan-induced paw edema in mice over a 3-hour period, with its efficacy increasing over time. tbzmed.ac.ir The inhibition of inflammatory mediators such as iNOS, COX-2, IL-6, IL-1β, and TNF-α highlights the compound's mechanism of action. tbzmed.ac.ir
While these studies focus on broader classes of quinoxaline and quinoline (B57606) derivatives, they underscore the potential of the chloro-substituted scaffold in developing new anti-inflammatory agents. The inclusion of a nitro group, as in this compound, could further modulate this activity, a prospect that invites more targeted investigation.
Table 1: Anti-inflammatory Activity of Selected Quinoxaline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| DEQX | Carrageenan-induced peritonitis (mouse) | Reduced leukocyte migration; Decreased IL-1β and TNF-α levels. | nih.gov |
| OAQX | Carrageenan-induced peritonitis (mouse) | Reduced leukocyte migration; Decreased IL-1β and TNF-α levels. | nih.gov |
Antidiabetic Investigations
The management of diabetes mellitus remains a significant global health challenge, prompting research into novel therapeutic agents. Quinoxaline derivatives have emerged as a promising class of compounds with potential antidiabetic properties. Studies have shown that these compounds can exert hypoglycemic effects through various mechanisms.
A series of novel quinoxalinone derivatives were synthesized and evaluated for their hypoglycemic activity. nih.gov Among them, compounds 5i and 6b demonstrated potent effects, comparable to the standard drug Pioglitazone. nih.gov Their mechanism is believed to involve the alleviation of cellular oxidative stress and the modulation of glucose transporter proteins like GLUT4, SGLT2, and GLUT1. nih.gov Similarly, quinoline-based hybrids have been investigated as α-glucosidase inhibitors, an important target for controlling postprandial hyperglycemia. nih.gov Certain synthesized quinoline–pyrazolopyrimidine hybrids showed more potent α-glucosidase inhibition than the reference drug, acarbose. nih.gov
Research into 2-hydroxyquinoline and its analogs also revealed significant inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. researchgate.net Specifically, 2-hydroxyquinoline showed potent inhibition with IC50 values of 64.4 µg/mL against α-glucosidase and 130.5 µg/mL against α-amylase. researchgate.net The presence and position of substituents on the quinoline ring were found to be critical for the observed activity. researchgate.net While direct studies on this compound are limited, the established antidiabetic potential of the broader quinoxaline and quinoline families, particularly those with halogen and nitro substituents, suggests that this specific derivative class is a worthy candidate for future antidiabetic research. semanticscholar.org
Table 2: Antidiabetic Activity of Selected Quinoxaline/Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target/Assay | Notable Results | Reference |
|---|---|---|---|
| Quinoxalinone derivatives (5i, 6b) | Hypoglycemic activity | Activity comparable to Pioglitazone; Modulates glucose transporters. | nih.gov |
| Quinoline–pyrazolopyrimidine hybrids | α-glucosidase inhibition | IC50 values as low as 40.84 μM, more potent than acarbose (IC50=51.73 μM). | nih.gov |
| 2-Hydroxyquinoline | α-glucosidase inhibition | IC50 = 64.4 µg/mL. | researchgate.net |
Antiprotozoal and Antitubercular Research
Infectious diseases caused by protozoa and mycobacteria continue to pose a significant threat to global health, necessitating the discovery of new and effective chemotherapeutic agents. Quinoxaline derivatives, particularly nitroquinoxalines, have shown considerable promise in this area.
In the realm of antiprotozoal research, several quinoline and quinoxaline derivatives have demonstrated potent activity against a range of parasites. uantwerpen.be Specifically, nitroquinoxaline analogs have been developed and tested against Schistosoma mansoni, the parasite responsible for schistosomiasis. asm.orgnih.gov In one study, nitroquinoxalines 29 and 30 were the most active compounds against newly transformed schistosomula (NTS), showing over 70% activity at a concentration of 0.1 µM. asm.orgnih.gov Compound 29 also demonstrated the most significant activity in vivo, achieving a 46.4% worm burden reduction in a mouse model at a dose of 400 mg/kg. asm.org Other research has highlighted the activity of chloroquinoline-based chalcones against Entamoeba histolytica, with some compounds showing greater potency than the standard drug metronidazole. nih.govresearchgate.net
The antitubercular potential of quinoxalines is also well-documented. core.ac.uk A variety of quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been screened for activity against Mycobacterium tuberculosis. nih.gov Notably, compound 4b , 6,7-dimethyl-3-[4-(4'-nitrophenyl)piperazinl-yl]quinoxaline-2-carbonitrilo 1,4-di-N-oxide, exhibited very good in vitro activity, prompting further in vivo testing. nih.gov The 8-hydroxyquinoline (B1678124) series has also been extensively studied, with many analogs showing potent, bactericidal activity against M. tuberculosis, some with Minimum Inhibitory Concentrations (MIC) below 5 μM. researchgate.net The activity of this series is reportedly mediated by copper ions, suggesting they act as copper ionophores to exert their toxic effects on the bacteria. nih.gov The combined presence of a chloro group and a nitro group on the quinoxaline scaffold, as in this compound, aligns with structural features known to confer potent antiprotozoal and antitubercular activity.
Table 3: Antiprotozoal and Antitubercular Activity of Selected Nitro- and Chloro- Quinoxaline/Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Nitroquinoxaline 29 | Schistosoma mansoni (NTS) | % Activity @ 0.1 µM | >70% | asm.orgnih.gov |
| Nitroquinoxaline 29 | Schistosoma mansoni (in vivo) | Worm Burden Reduction | 46.4% @ 400 mg/kg | asm.org |
| Nitroquinoxaline 30 | Schistosoma mansoni (NTS) | % Activity @ 0.1 µM | >70% | asm.orgnih.gov |
| Quinoxaline 4b | Mycobacterium tuberculosis | In vitro screen | High growth inhibition | nih.gov |
| 8-Hydroxyquinolines | Mycobacterium tuberculosis | MIC90 | <5 µM for some analogs | researchgate.net |
Enzyme and Protein Inhibition Studies
The ability of this compound derivatives to interact with and inhibit the function of specific enzymes and proteins is a key aspect of their pharmacological potential. The quinoxaline and related quinoline scaffolds have been successfully utilized to design inhibitors for a range of biological targets.
One significant area of investigation is the inhibition of the ubiquitin-proteasome system (UPS), which is often overactive in cancer cells. Amino- and chloro-substituted 8-hydroxyquinolines have been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to growth inhibition and apoptosis in human cancer cells. nih.gov The presence of copper (II) ions was found to enhance the inhibitory activity of most of these derivatives. nih.gov
Another important target is the Apoptosis Signal-Regulating Kinase 1 (ASK1), a key factor in signaling pathways that lead to inflammation, apoptosis, and fibrosis. A dibromo-substituted quinoxaline derivative, 26e , was identified as a potent small-molecule inhibitor of ASK1, with an IC50 value of 30.17 nM. nih.gov This demonstrates the potential of halogenated quinoxalines to act as powerful kinase inhibitors.
Furthermore, quinoline derivatives have been designed as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory pathway. nih.gov Several synthesized quinoline-pyrazole hybrids displayed high selectivity for COX-2 over COX-1 and also showed significant LOX inhibitory activity, suggesting a dual mechanism for their anti-inflammatory effects. nih.gov The structural features of this compound make it a plausible candidate for inhibiting various enzymes, particularly kinases and proteases, where interactions with halogen and nitro functionalities can be crucial for binding and activity.
Table 4: Enzyme and Protein Inhibition by Quinoxaline/Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme/Protein | Key Finding | Reference |
|---|---|---|---|
| Amino- and chloro-8-hydroxyquinolines | Proteasome (Chymotrypsin-like activity) | Inhibition of activity, enhanced by Cu(II) ions. | nih.gov |
| Dibromo quinoxaline 26e | Apoptosis Signal-Regulating Kinase 1 (ASK1) | Potent inhibition with IC50 = 30.17 nM. | nih.gov |
| Quinoline-pyrazole hybrids | COX-2/COX-1 | High selectivity for COX-2 inhibition. | nih.gov |
Nucleic Acid Interaction Analysis
The interaction of small molecules with nucleic acids, such as DNA, represents a fundamental mechanism for the action of many therapeutic agents, particularly in the context of anticancer and antimicrobial drugs. The planar, aromatic structure of the quinoxaline ring system is well-suited for intercalating between the base pairs of the DNA double helix.
Research on 2,3-di-functionalized quinoxalines has explored their potential to bind to DNA. nih.gov These compounds bear a strong resemblance to known DNA intercalating drugs. nih.gov One dissymmetric nitroquinoxaline derivative, compound 14 , was found to have the potential to recognize specific DNA sequences, suggesting it could be developed for gene targeting applications. nih.gov This capability could allow such compounds to inhibit the access of regulatory proteins to DNA, thereby controlling gene expression. nih.gov However, the same study also noted that for many of the synthesized quinoxalines, strong intramolecular hydrogen bonding in their favored keto-enamine tautomeric form might be responsible for minimal biological activity in DNA footprinting assays, as it could hinder effective interaction with the DNA molecule. nih.gov
The chloro functional group present in many quinoxaline derivatives has been noted to engage in hydrophobic interactions that can affect binding affinities to various biological targets, including RNA-binding domains of proteins. nih.gov While this relates to protein-nucleic acid interactions, it highlights the role of the chloro substituent in molecular recognition processes. The combination of the planar quinoxaline core, a nitro group capable of specific interactions, and a chloro group for hydrophobic contacts in this compound suggests a strong potential for DNA interaction, which warrants further detailed biophysical studies.
Other Emerging Biological Activities
Beyond the well-defined activities previously discussed, the versatile quinoxaline scaffold has been associated with a variety of other biological effects, indicating a broad potential for therapeutic development. These emerging activities highlight the chemical tractability and pharmacological promise of this heterocyclic system.
Antiviral activity is a notable property of some quinoxaline derivatives. For example, certain compounds have been investigated for their ability to inhibit viral replication. nih.gov In silico and in vitro studies have shown that quinoxaline-based molecules can target viral proteins, such as the nucleocapsid protein of coronaviruses, and inhibit their function, for instance, by impeding RNA binding. nih.gov The chloro functional group has been specifically implicated in interactions that influence binding affinity to viral protein domains. nih.gov
Anticancer and antitumor activities are also frequently reported for quinoxaline derivatives. researchgate.net Quinoxaline-5,8-diones, for instance, have shown promise as anti-atherosclerotic agents by inhibiting the proliferation of rat aortic smooth muscle cells. core.ac.uk This antiproliferative effect is a key characteristic shared with many anticancer agents. The diverse biological profile of quinoxalines suggests that derivatives of this compound could be explored for a wide range of applications, from antiviral to antiproliferative therapies, opening new avenues for drug discovery. researchgate.net
Applications of 2 Chloro 8 Nitroquinoxaline and Its Modified Forms in Materials Science and Technology
Exploration in Optoelectronic Materials
The quinoxaline (B1680401) scaffold is a common building block in the design of materials for optoelectronic devices due to its favorable electronic properties, thermal stability, and tunable structure. These characteristics are crucial for the performance and longevity of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are utilized in OLEDs as electron-transporting materials, hole-blocking materials, and as host or guest molecules in the emissive layer. Their electron-accepting nature facilitates efficient electron injection and transport, which is critical for achieving balanced charge carrier recombination and high device efficiency. The rigid structure of the quinoxaline ring can also contribute to the morphological stability of the organic films, leading to longer operational lifetimes for OLED devices. While various quinoxaline derivatives have been synthesized and tested in OLEDs, specific data on devices employing materials synthesized from 2-Chloro-8-nitroquinoxaline is not present in the current body of scientific literature.
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, quinoxaline-based molecules have been investigated as electron-acceptor materials in OPVs and as components of sensitizing dyes in DSSCs. Their strong electron-accepting properties can promote efficient charge separation at the donor-acceptor interface in OPVs. For DSSCs, the incorporation of a quinoxaline moiety into a dye's molecular structure can enhance its light-harvesting capabilities and facilitate electron injection into the semiconductor's conduction band. Novel quinoxaline-based organic sensitizers have been synthesized and have shown promising power conversion efficiencies in DSSCs. However, research detailing the performance of OPVs or DSSCs that specifically utilize dyes or acceptors derived from this compound is currently unavailable.
Organic Field-Effect Transistors (OFETs)
The planarity and extended π-conjugation of quinoxaline derivatives make them suitable candidates for the active layer in OFETs. These structural features can facilitate intermolecular charge transport, leading to high charge carrier mobilities. The performance of an OFET is highly dependent on the molecular packing and electronic properties of the organic semiconductor. While the potential for developing high-performance n-type or p-type semiconductors from quinoxaline exists, there is a lack of studies reporting the synthesis and characterization of OFETs based on materials directly derived from this compound.
Development of Sensors and Chemosensors
The electron-deficient quinoxaline ring can act as a signaling unit in chemosensors. Upon interaction with an analyte, the electronic properties of the quinoxaline core can be perturbed, leading to a detectable change in the optical or electrochemical properties of the sensor molecule.
Cation Sensing Applications
Quinoxaline-based chemosensors have been designed for the detection of various metal cations. The sensing mechanism often involves the coordination of the cation to heteroatoms within the sensor molecule, which modulates the intramolecular charge transfer (ICT) and results in a change in the fluorescence or absorption spectrum. The selectivity of these sensors can be tuned by modifying the structure of the receptor site. While the development of quinoxaline-based cation sensors is an active area of research, there are no specific reports on sensors built from a this compound platform.
Anion Sensing Applications
Similarly, quinoxaline derivatives have been explored as chemosensors for anions. The design of these sensors typically involves the incorporation of hydrogen-bond donor groups that can interact with the target anion. This interaction can alter the electronic structure of the quinoxaline fluorophore, leading to a colorimetric or fluorescent response. The selectivity towards specific anions is a key challenge in this field. As with other applications, the scientific literature does not currently contain detailed studies on anion sensors specifically derived from this compound.
Investigation as Corrosion Inhibitors
The quinoxaline scaffold, including its various derivatives, has emerged as a significant area of research in the fight against metal corrosion. These heterocyclic compounds are recognized for their efficacy as corrosion inhibitors, particularly for mild steel in aggressive acidic environments like hydrochloric acid (HCl). jmaterenvironsci.commdpi.com The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. najah.eduresearchgate.net
The inhibition mechanism involves the interaction between the inhibitor molecule and the metal surface. Quinoxaline derivatives possess nitrogen heteroatoms, aromatic rings with π-electrons, and often other functional groups containing heteroatoms (like oxygen), which act as active centers for adsorption. mdpi.commdpi.com These centers facilitate the sharing of electrons with the vacant d-orbitals of iron atoms on the steel surface, creating a protective film. researchgate.net Studies using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have been crucial in elucidating these mechanisms.
Research indicates that the inhibition efficiency of quinoxaline derivatives is dependent on their concentration, with effectiveness generally increasing as the concentration rises to an optimal level. researchgate.netresearchgate.net For instance, certain novel quinoxaline derivatives bearing an 8-hydroxyquinoline (B1678124) moiety have demonstrated high inhibition performance, reaching up to 96% at a concentration of 5 x 10⁻³ mol/L in a 1 M HCl solution. mdpi.com PDP studies frequently classify these compounds as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net The adsorption of these inhibitor molecules on the mild steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer film on the metal. mdpi.com The presence of this adsorbed layer increases the polarization resistance of the steel, thereby reducing the corrosion rate. najah.edu
The molecular structure of the specific quinoxaline derivative plays a critical role in its performance. The introduction of different substituent groups can enhance inhibition efficiency. For example, derivatives have been synthesized and tested, showing excellent performance. jmaterenvironsci.comresearchgate.net Two hydrazinylidene-based quinoxaline derivatives, QN-CH3 and QN-Cl, showed maximum inhibition efficiencies of 89.07% and 87.64%, respectively, at a concentration of 10⁻³ M. Similarly, two other derivatives, MeSQX and BrSQX, exhibited substantial reductions in corrosion rates, with efficiencies reaching 92% and 89% at the same concentration. researchgate.net
Below is a table summarizing the performance of various quinoxaline derivatives as corrosion inhibitors for mild steel.
| Inhibitor | Corrosive Medium | Concentration (M) | Inhibition Efficiency (η%) | Reference |
| QN-CH3 ((2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline) | 1.0 M HCl | 10⁻³ | 89.07% | , |
| QN-Cl ((2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline) | 1.0 M HCl | 10⁻³ | 87.64% | , |
| MeSQX (1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one) | 1.0 M HCl | 10⁻³ | 92% | researchgate.net |
| BrSQX (3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one) | 1.0 M HCl | 10⁻³ | 89% | researchgate.net |
| Q-CH3NHyQ (1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-6-methylquinoxalin-2,3-(1H,4H)-dione) | 1 M HCl | 10⁻³ | 94.6% | jmaterenvironsci.com |
| Q-HNHyQ (1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-quinoxalin-2,3-(1H,4H)-dione) | 1 M HCl | 10⁻³ | 90.9% | jmaterenvironsci.com |
| Q1 ((8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate) | 1 M HCl | 10⁻³ | 96% | najah.edu |
| Q2 ((8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate) | 1 M HCl | 10⁻³ | 92% | najah.edu |
Functional Dyes and Chromophores Development
The rigid, aromatic, and electron-deficient nature of the quinoxaline ring system makes it an excellent building block for the synthesis of functional dyes and chromophores. researchgate.net The extended π-conjugation within the quinoxaline core is fundamental to its chromophoric properties, and these properties can be finely tuned through chemical modification. The 2-chloro and 8-nitro substituents on the this compound molecule are particularly significant; the nitro group is a strong electron-withdrawing group that can enhance the acceptor character of the quinoxaline core, while the chloro group provides a reactive site for further functionalization through nucleophilic substitution reactions.
The synthesis of quinoxaline-based dyes often involves condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. researchgate.net By strategically introducing conjugated spacers and various donor-acceptor groups onto the quinoxaline core, researchers can extend the molecule's conjugation and thereby shift its absorption spectrum towards longer wavelengths, covering a broader range of the visible spectrum. researchgate.net This approach is key to developing materials for applications such as light harvesting. researchgate.net
A common strategy for creating functional dyes from related heterocyclic compounds like 8-hydroxyquinoline involves coupling them with diazonium salts to form intensely colored azo dyes. walisongo.ac.idresearchgate.net This method could be adapted for quinoxaline derivatives to create a diverse palette of colors. The resulting dyes often exhibit interesting photophysical phenomena, such as solvatochromism, where the color of the dye changes depending on the polarity of the solvent. walisongo.ac.id This property is valuable for creating chemical sensors and solvent polarity indicators. For instance, certain phenylazoquinolin-8-ol dyes show distinct color changes across solvents like DMF, acetone, chloroform, and ethyl acetate. walisongo.ac.id The observed color transitions in different pH environments also suggest their potential use as acid-base indicators. walisongo.ac.id
The application of these dyes extends to the textile industry. Novel azo dyes based on 8-hydroxyquinoline have been successfully used as disperse dyes for polyester (B1180765) fabrics. researchgate.net These dyes demonstrate good affinity for the fabric and exhibit moderate to excellent color fastness to washing, light, rubbing, and perspiration, making them promising candidates for industrial textile dyeing. researchgate.net The development of dyes from the this compound scaffold could similarly yield high-performance colorants for advanced materials and textiles.
The table below shows the absorption maxima of representative hydroxyquinoline-based azo dyes in different solvents, illustrating their solvatochromic behavior.
| Dye | Solvent | Absorption Maxima (λmax, nm) | Reference |
| HQ-01 | DMF | 490 | walisongo.ac.id |
| HQ-01 | Acetone | 480 | walisongo.ac.id |
| HQ-01 | Chloroform | 440 | walisongo.ac.id |
| HQ-02 | DMF | 550 | walisongo.ac.id |
| HQ-02 | Acetone | 540 | walisongo.ac.id |
| HQ-02 | Chloroform | 510 | walisongo.ac.id |
| HQ-03 | DMF | 490 | walisongo.ac.id |
| HQ-03 | Acetone | 480 | walisongo.ac.id |
| HQ-03 | Chloroform | 450 | walisongo.ac.id |
Future Research Directions and Translational Perspectives for 2 Chloro 8 Nitroquinoxaline
Novel Synthetic Methodologies and Sustainable Production Routes
Future synthetic research concerning 2-Chloro-8-nitroquinoxaline will likely prioritize the development of environmentally benign and economically viable production methods. Traditional syntheses often rely on harsh conditions or toxic reagents, prompting a shift towards green chemistry. jocpr.com
Key future directions include:
Catalyst-Free and On-Water Synthesis: Inspired by recent advancements in quinoxaline (B1680401) synthesis, developing methods that proceed in water without a catalyst represents a significant step towards sustainability. digitellinc.com These "on-water" reactions can lead to higher yields and faster reaction rates compared to conventional solvents. digitellinc.com
Reusable Catalytic Systems: The use of reusable, heterogeneous catalysts, such as transition metal oxides combined with Bi(III), offers a pathway to atom-economic and sustainable production through processes like oxidative dehydrogenative coupling. rsc.org Superparamagnetic acid catalysts are also emerging as recyclable and efficient options for green, multi-component synthesis of quinoxaline derivatives. nih.gov
Renewable Starting Materials: Investigating synthetic pathways that utilize feedstocks from renewable sources is a critical goal. For example, methodologies using naturally occurring compounds like ethyl gallate as a starting material for the quinoxaline core could significantly reduce the environmental footprint of production. jocpr.com
Energy-Efficient Reactions: Employing energy sources like sonication or microwave irradiation can accelerate reactions, reduce energy consumption, and often improve yields, aligning with the principles of green chemistry. digitellinc.com
| Future Synthetic Approach | Key Principle | Potential Advantage | Relevant Research Area |
|---|---|---|---|
| On-Water Synthesis | Utilizing water as a reaction medium, often without a catalyst. | Reduced solvent waste, enhanced reaction rates, eco-friendly. | Green Chemistry digitellinc.com |
| Reusable Cooperative Catalysts | Employing robust catalysts (e.g., metal oxides) that can be recovered and reused. | High atom economy, reduced catalyst waste, cost-effective. | Sustainable Catalysis rsc.org |
| Bio-based Feedstocks | Starting from renewable materials like ethyl gallate. | Reduced reliance on fossil fuels, biodegradable starting points. | Renewable Chemistry jocpr.com |
| Energy-Efficient Methods | Using sonication or microwave assistance to drive reactions. | Faster reactions, lower energy consumption, potentially higher yields. | Process Intensification digitellinc.com |
Advanced Structure-Activity Relationship (SAR) and Drug Design Initiatives
Systematic exploration of the structure-activity relationship (SAR) is crucial for transforming this compound from a lead compound into optimized therapeutic agents. nih.gov Future research will focus on targeted modifications of its scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Key areas for SAR and drug design initiatives include:
Modification of the C2-Position: The chlorine atom at the C2 position is a prime site for nucleophilic substitution. Introducing a diverse range of amines, thiols, and other nucleophiles can generate extensive libraries of derivatives. SAR studies will aim to determine which substituents enhance interactions with specific biological targets. For instance, linking other pharmacophores at this position can create novel hybrid molecules. mdpi.com
Substitution on the Benzene (B151609) Ring: Adding various functional groups (both electron-donating and electron-withdrawing) at other available positions on the benzene ring could fine-tune the molecule's activity. SAR studies on other quinoxalines have shown that the nature and position of these substituents are critical for potency; for example, electron-withdrawing groups like chlorine can sometimes produce higher activity than other groups. mdpi.com
| Structural Position | Modification Strategy | Objective of SAR Study | Example from Quinoxaline Chemistry |
|---|---|---|---|
| C2-Chloro | Nucleophilic substitution with amines, thiols, alcohols. | Identify linkers and functional groups that improve target affinity and selectivity. | NH-CO linkers have been shown to increase anticancer activity. mdpi.com |
| C8-Nitro | Bioisosteric replacement (e.g., with cyano or sulfone groups). | Modulate electronic properties and metabolic stability while retaining or improving activity. | The nitro group is crucial for the mechanism of some antimicrobial nitroaromatic drugs. researchgate.net |
| Benzene Ring (C5, C6, C7) | Introduction of halogens, alkyl, alkoxy, or other functional groups. | Optimize pharmacokinetic properties and fine-tune biological activity. | Electron-releasing groups (e.g., OCH3) are essential for the activity of some anticancer quinoxalines. mdpi.com |
Integration into Multi-component Systems and Hybrid Materials
The chemical scaffold of this compound is well-suited for advanced synthetic strategies like multi-component reactions (MCRs) and the creation of hybrid molecules. These approaches are highly efficient for rapidly generating molecular diversity and discovering novel functionalities. nih.govbeilstein-journals.org
Multi-component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. nih.gov The reactive C2-chloro group makes this compound an excellent substrate for MCRs. Future work could involve its use in well-established MCRs like the Ugi or Passerini reactions to build extensive libraries of peptidomimetic compounds or other complex heterocyclic systems for high-throughput screening. organic-chemistry.orgnih.gov This strategy can significantly accelerate the drug discovery process. nih.gov
Pharmacophore Hybridization: A promising strategy in drug design involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This can lead to compounds with dual or multiple modes of action, potentially enhancing efficacy or overcoming drug resistance. researchgate.net this compound can serve as the core scaffold, with other bioactive moieties (e.g., triazoles, indoles, benzimidazoles) attached at the C2 position. researchgate.netnih.govacs.org Such hybrids could be designed to modulate multiple targets in complex diseases like cancer. nih.govacs.org
Exploration of Undiscovered Biological Targets and Therapeutic Areas
Quinoxaline derivatives are known to possess a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. wisdomlib.org However, the full therapeutic potential of this compound derivatives remains largely untapped.
Future research should focus on:
Novel Anticancer Mechanisms: While quinoxalines are known to target receptors like VEGFR-2 and enzymes like topoisomerase II, derivatives of this compound could be screened against emerging cancer targets. ekb.egnih.gov For example, modulating the PI3K/AKT/mTOR signaling pathway, which is abnormally activated in many cancers, is a promising strategy that has been demonstrated with other chloro-substituted quinoline (B57606) derivatives. nih.gov
Antiparasitic Agents: Nitroaromatic compounds are active against a variety of parasites, and nitroquinoxalines have shown potent activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govasm.org This presents a clear therapeutic area for focused investigation, aiming to develop new drugs to combat neglected tropical diseases. nih.gov
Targeting Neurodegenerative Diseases: Some quinoxaline derivatives have been investigated for neurological disorders. Future studies could explore the potential of this compound derivatives as modulators of targets implicated in diseases like Alzheimer's or Parkinson's.
Advanced Screening and Target Identification: The use of artificial intelligence and computational methods for predicting biological targets can guide experimental screening efforts. johnshopkins.edu This can help to identify novel and unexpected therapeutic applications for this class of compounds more efficiently. johnshopkins.edu
| Therapeutic Area | Established Quinoxaline Targets/Activity | Future Research Focus for this compound |
|---|---|---|
| Oncology | VEGFR-2, EGFR, COX-2, Topoisomerase II inhibitors. ekb.egnih.govnih.gov | Modulation of PI3K/AKT/mTOR pathway; targeting novel kinases. nih.gov |
| Infectious Diseases | Antibacterial, antifungal, antiviral activity. wisdomlib.org | Development of agents against neglected tropical diseases (e.g., Schistosomiasis). nih.govasm.org |
| Diabetes | α-glucosidase inhibition. tandfonline.comnih.gov | Exploration of novel targets for metabolic disorders. |
| Neurology | Anticonvulsant activity. researchgate.net | Screening for activity against targets in neurodegenerative diseases. |
Development of Smart Materials based on this compound Derivatives
Beyond pharmaceuticals, the unique electronic and structural features of this compound make it a candidate for the development of novel functional or "smart" materials. Heterocyclic compounds are integral to materials science, finding use in dyes, polymers, and organic electronics. msesupplies.com
Potential future applications in materials science include:
Organic Electronics: Quinoxaline-based copolymers have been successfully used in the fabrication of organic thin-film transistors (OTFTs), demonstrating their charge transport capabilities. rsc.org The electron-deficient nature of the this compound ring system could be exploited to design new n-type or ambipolar semiconductor materials for applications in organic electronics. rsc.orgresearchgate.net
Sensors and Dyes: Nitroaromatic compounds are known for their use in dyes and pigments. researchgate.netnih.gov The chromophoric properties of this compound derivatives could be harnessed to create novel dyes or chemosensors. The electron-withdrawing nitro group can make the molecule sensitive to changes in its electronic environment, a property that could be utilized for detecting specific analytes.
Energetic Materials: Nitroaromatic and nitrogen-rich heterocyclic compounds are foundational components of many energetic materials. nih.govmdpi.com While this is a specialized field, the chemical structure of this compound suggests that its derivatives could be investigated for such applications, focusing on creating stable, high-density materials. bohrium.com
Q & A
Q. What are the standard synthetic routes for 2-Chloro-8-nitroquinoxaline, and how do reaction conditions affect yield?
Methodological Answer: The synthesis of this compound typically involves functionalization of the quinoxaline core. Key routes include:
- Halogenation-Nitration Sequence : Chlorination of quinoxaline derivatives followed by nitration. For example, chlorination using POCl₃ or PCl₃ under reflux, followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-oxidation .
- Direct Functionalization : Substitution reactions on pre-functionalized quinoxalines. For instance, nucleophilic aromatic substitution (SNAr) using nitro groups as directing agents may enhance regioselectivity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm), while chlorine induces splitting in aromatic signals .
- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., Cl⋯Cl contacts, π-stacking) .
Data Interpretation Tip : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallographic packing of this compound?
Methodological Answer: X-ray studies of analogous chlorinated quinoxalines reveal weak Cl⋯Cl interactions (3.8–3.9 Å) and π-π stacking between aromatic rings. These interactions stabilize supramolecular chains or layers, affecting solubility and melting points .
Q. Experimental Design :
- Grow single crystals via slow evaporation (e.g., ethyl acetate/petroleum ether).
- Use low-temperature (118 K) crystallography to minimize thermal disorder .
- Analyze Hirshfeld surfaces to quantify interaction contributions .
Q. What mechanistic insights explain contradictions in nitration yields reported across studies?
Methodological Answer: Discrepancies arise from:
- Electrophilic vs. Radical Pathways : Nitration via HNO₃/H₂SO₄ (electrophilic) vs. metal-catalyzed (radical) routes may favor different isomers .
- Steric Effects : Bulky substituents near the nitro group can hinder reaction progress.
- Reagent Purity : Trace moisture in POCl₃ reduces chlorination efficiency, indirectly lowering nitration yields .
Q. Resolution Strategy :
- Conduct kinetic studies (e.g., in-situ IR monitoring) to identify rate-determining steps.
- Use deuterated solvents to probe protonation effects .
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
Methodological Answer:
- DFT Calculations : Predict regioselectivity by comparing activation energies for nitration at different positions .
- Solvent Screening : Use COSMO-RS models to identify solvents that stabilize transition states (e.g., DMF vs. DCM) .
Case Study :
A DFT study of 2-chloroquinoxaline nitration predicted a 15 kJ/mol lower barrier for nitration at the 8-position vs. 5-position, aligning with experimental outcomes .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
Q. How can researchers resolve conflicting bioactivity data in studies using this compound derivatives?
Methodological Answer:
- Purity Assessment : Use LC-MS to detect trace impurities (e.g., di-nitrated byproducts) that may skew bioassays .
- Dose-Response Curves : Validate activity across multiple concentrations to distinguish artifacts from true effects .
Example : A study attributing antifungal activity to this compound later traced the effect to a 5% impurity of 8-nitroquinaldine, emphasizing rigorous purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
